Synthesis of 7-Methoxy-3-phenoxy-4H-chromen-4-one: A Comprehensive Technical Guide
Synthesis of 7-Methoxy-3-phenoxy-4H-chromen-4-one: A Comprehensive Technical Guide
Introduction and Biological Rationale
The 3-phenoxychromone scaffold represents a privileged, albeit rare, class of naturally occurring isoflavone analogs. Compounds bearing this core, such as Glyasperin E isolated from the roots of Glycyrrhiza aspera, exhibit significant pharmacological profiles, including antiviral, insecticidal, and antioxidant activities[1][2][3]. The target molecule, 7-Methoxy-3-phenoxy-4H-chromen-4-one , is a synthetic derivative designed to probe the structure-activity relationships (SAR) of the chromone core. The methoxy substitution at the 7-position enhances lipophilicity and metabolic stability, while the 3-phenoxy moiety provides a flexible aromatic vector for kinase inhibition and protein-protein interaction targeting[4].
This whitepaper details a robust, field-proven, three-step synthetic methodology to access 7-Methoxy-3-phenoxy-4H-chromen-4-one, prioritizing chemoselectivity, scalability, and high overall yield.
Retrosynthetic Analysis & Mechanistic Strategy
The construction of the 3-phenoxychromone core relies on the late-stage cyclization of an α -aryloxy-2-hydroxyacetophenone intermediate[1].
-
Ring Closure (Step 3): The chromen-4-one ring is formed via a one-carbon homologation and cyclization of 1-(2-hydroxy-4-methoxyphenyl)-2-phenoxyethan-1-one. While traditional Vilsmeier-Haack conditions (POCl 3 /DMF) can achieve this, the harsh acidic environment often leads to unwanted chlorination of the electron-rich methoxy-substituted aromatic ring. Therefore, N,N -dimethylformamide dimethyl acetal (DMF-DMA) is utilized as a mild, neutral reagent that drives enaminone formation and subsequent intramolecular oxa-Michael addition[5][6].
-
Etherification (Step 2): The α -phenoxy group is introduced via an S N 2 displacement of a primary α -chloride by phenol.
-
Acylation (Step 1): The precursor, 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one, is synthesized via the regioselective Friedel-Crafts acylation of 3-methoxyphenol.
Fig 1. Three-step synthetic workflow for 7-Methoxy-3-phenoxy-4H-chromen-4-one.
Experimental Protocols & Causality
Step 1: Synthesis of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one
Objective: Regioselective ortho-acylation of 3-methoxyphenol. Rationale: Boron trifluoride etherate (BF 3 ·Et 2 O) is preferred over AlCl 3 to prevent the cleavage of the 3-methoxy ether. The Lewis acid coordinates with the phenolic hydroxyl, directing the chloroacetylium ion exclusively to the ortho position, establishing the critical 2-hydroxyacetophenone motif.
Protocol:
-
Charge a flame-dried, argon-purged 250 mL round-bottom flask with 3-methoxyphenol (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise add chloroacetyl chloride (11.0 mmol), followed by the slow addition of BF 3 ·Et 2 O (12.0 mmol).
-
Remove the ice bath and heat the mixture to reflux for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf≈0.3 ) should be consumed, yielding a new UV-active spot ( Rf≈0.6 ).
-
Quench the reaction by pouring it over crushed ice (100 g) and extract with DCM (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.
Step 2: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-2-phenoxyethan-1-one
Objective: Chemoselective etherification at the α -carbon. Rationale: Potassium carbonate (K 2 CO 3 ) in refluxing acetone acts as a mild base. It selectively deprotonates phenol (pK a ≈ 10) rather than the ortho-hydroxy group of the acetophenone (pK a ≈ 11.5–12, elevated due to strong intramolecular hydrogen bonding with the carbonyl oxygen). This ensures the phenoxide exclusively attacks the α -chloride, preventing polymerization[1].
Protocol:
-
Suspend the product from Step 1 (8.0 mmol), phenol (8.8 mmol), and anhydrous K 2 CO 3 (12.0 mmol) in dry acetone (40 mL).
-
Add a catalytic amount of potassium iodide (KI, 0.4 mmol) to accelerate the reaction via the Finkelstein pathway (in situ generation of the more reactive α -iodo intermediate).
-
Reflux the mixture under argon for 6 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) will show complete conversion to a highly fluorescent spot under 254 nm UV light.
-
Filter the hot suspension to remove inorganic salts, wash the filter cake with warm acetone, and concentrate the filtrate. Purify via silica gel column chromatography to obtain the target intermediate.
Step 3: Cyclization to 7-Methoxy-3-phenoxy-4H-chromen-4-one
Objective: One-carbon insertion and intramolecular cyclization. Rationale: DMF-DMA acts as both the electrophilic methine source and the base. It condenses with the acidic α -methylene protons to form an enaminone intermediate. The ortho-phenolic oxygen then undergoes an intramolecular oxa-Michael addition onto the enamine double bond, followed by the elimination of dimethylamine to aromatize the pyrone ring[5].
Fig 2. DMF-DMA mediated cyclization mechanism of alpha-phenoxyacetophenones.
Protocol:
-
Dissolve 1-(2-hydroxy-4-methoxyphenyl)-2-phenoxyethan-1-one (5.0 mmol) in anhydrous toluene (15 mL).
-
Add DMF-DMA (15.0 mmol, 3 equiv.).
-
Heat the mixture to 110 °C (reflux) for 4–6 hours. The reaction will turn deep yellow/orange as the enaminone forms, then lighten as cyclization completes.
-
Validation: TLC (DCM:MeOH 95:5) confirms the disappearance of the intermediate.
-
Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. Triturate the residue with cold diethyl ether to precipitate the final product: 7-Methoxy-3-phenoxy-4H-chromen-4-one.
Quantitative Data & Analytical Standards
To ensure reproducibility across different laboratory setups, the thermodynamic parameters and expected yields for each step are summarized below.
| Reaction Step | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Acylation | Chloroacetyl chloride, BF 3 ·Et 2 O | DCM | 40 (Reflux) | 4.0 | 78 - 82% |
| 2. Etherification | Phenol, K 2 CO 3 , KI (cat.) | Acetone | 56 (Reflux) | 6.0 | 85 - 90% |
| 3. Cyclization | DMF-DMA (3.0 equiv.) | Toluene | 110 (Reflux) | 5.0 | 75 - 80% |
Analytical Validation criteria for Target Compound:
-
MS (ESI+): Expected [M+H]+ at m/z 269.08.
-
1 H NMR (400 MHz, CDCl 3 ): A characteristic singlet at δ ~8.00 ppm corresponds to the C2-H of the chromone ring, confirming successful cyclization. The methoxy protons will appear as a sharp singlet at δ ~3.90 ppm.
References
-
3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds. 1
-
Phenolic constituents of Glycyrrhiza species. Part 10. Glyasperin E, a new 3-phenoxychromen-4-one derivative from the roots of Glycyrrhiza aspera. Journal of the Chemical Society, Perkin Transactions 1. 2
-
Identification of bioactive compounds from Glycyrrhiza glabra as possible inhibitor of SARS-CoV-2 spike glycoprotein and non-structural protein-15: a pharmacoinformatics study. Taylor & Francis. 3
-
Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry. 5
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. 6
-
aryloxy-2-trifluoromethyl-4H-4-chromenone derivatives against 60 human cancer cell lines. CORE. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenolic constituents of Glycyrrhiza species. Part 10. Glyasperin E, a new 3-phenoxychromen-4-one derivative from the roots of Glycyrrhiza aspera - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
